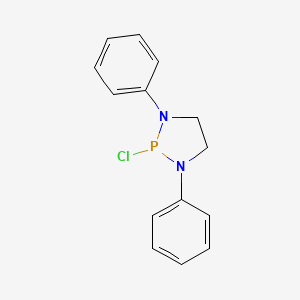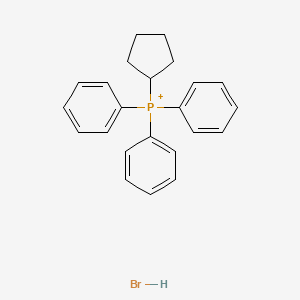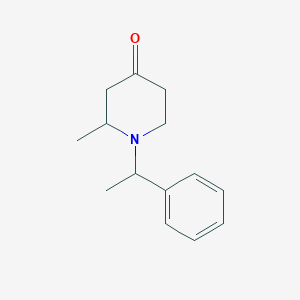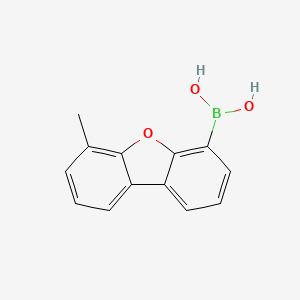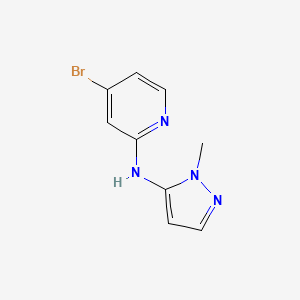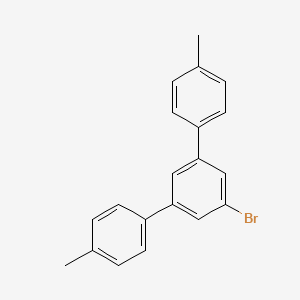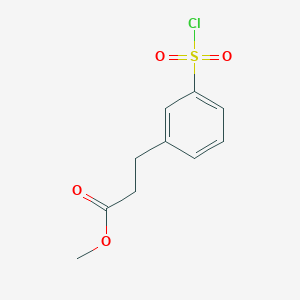
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate is an organic compound with the molecular formula C10H11ClO4S. It is a derivative of propanoic acid and contains a chlorosulfonyl group attached to a phenyl ring. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 3-(3-(chlorosulfonyl)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like methanol or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonic acids.
Reduction Reactions: Formation of sulfonamides or sulfonic acids.
Oxidation Reactions: Formation of carboxylic acids.
Applications De Recherche Scientifique
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of methyl 3-(3-(chlorosulfonyl)phenyl)propanoate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The compound’s effects are mediated through the formation of sulfonamide or sulfonate linkages with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(chlorosulfonyl)propanoate: Similar in structure but lacks the phenyl ring.
Methyl 3-(3-(chlorosulfonyl)phenyl)acetate: Similar but with an acetate group instead of a propanoate group.
3-(3-(Chlorosulfonyl)phenyl)propanoic acid: The acid form of the compound.
Uniqueness
Methyl 3-(3-(chlorosulfonyl)phenyl)propanoate is unique due to the presence of both a chlorosulfonyl group and a phenyl ring, which confer distinct reactivity and functional properties. This combination allows for versatile applications in chemical synthesis and biological research, making it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C10H11ClO4S |
|---|---|
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
methyl 3-(3-chlorosulfonylphenyl)propanoate |
InChI |
InChI=1S/C10H11ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-4,7H,5-6H2,1H3 |
Clé InChI |
HGJPATQKPDYUMU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC(=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



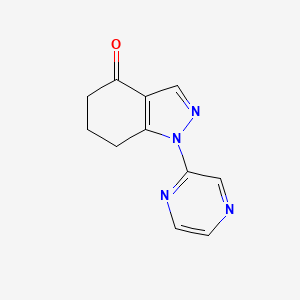

![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
![((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol](/img/structure/B12825642.png)
